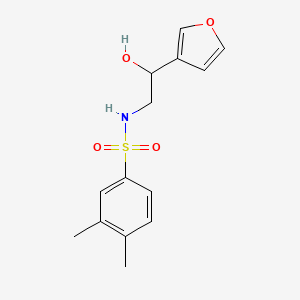

N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide

Description

N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a 3,4-dimethyl-substituted aromatic ring and a hydroxylated ethyl side chain bearing a furan-3-yl moiety. This compound is of interest due to its structural hybridity, combining a sulfonamide pharmacophore with a furan heterocycle, which is often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-10-3-4-13(7-11(10)2)20(17,18)15-8-14(16)12-5-6-19-9-12/h3-7,9,14-16H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXZGGQXFNALDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-(furan-3-yl)-2-hydroxyethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Oxidized furan derivatives.

Reduction: Amines derived from the sulfonamide group.

Substitution: Substituted hydroxyethyl derivatives.

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and hydroxyethyl group can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes, modulating their activity. The sulfonamide moiety can also interact with biological molecules, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

To contextualize the properties of N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide , we compare it with structurally related sulfonamides and hydroxamic acids, focusing on synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Key Findings:

Sulfonamide vs. Hydroxamic Acid Scaffolds: Sulfonamides (e.g., 3,4-dimethylbenzenesulfonamide derivatives) are well-known for enzyme inhibition (e.g., carbonic anhydrase), while hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) exhibit radical scavenging and metal-chelating properties . The hybrid structure of this compound may combine these functionalities.

The furan-3-yl moiety introduces electron-rich aromaticity, which may influence interactions with biological targets (e.g., via π-π stacking) .

Antioxidant Potential: Compounds like N-phenyl-2-furohydroxamic acid demonstrate significant DPPH radical scavenging activity (IC₅₀ ~15 μM) due to the furan-hydroxamate synergy .

Synthetic Accessibility :

Biological Activity

N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H15N1O4S1

- IUPAC Name : this compound

This compound features a furan ring, a hydroxyethyl group, and a sulfonamide moiety, which are crucial for its biological activity.

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit promising antitumor activity. For instance, research on 2,5-disubstituted furan derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the antitumor activity of related compounds:

| Compound Type | Cell Line Tested | IC50 (µM) | Activity Observed |

|---|---|---|---|

| Furan Derivative | A549 (Lung Cancer) | 6.26 ± 0.33 | High |

| Furan Derivative | HCC827 (Lung Cancer) | 6.48 ± 0.11 | High |

| Furan Derivative | NCI-H358 (Lung Cancer) | 20.46 ± 8.63 | Moderate |

These results indicate that the compound's structural features may contribute to its ability to inhibit tumor growth effectively.

Antimicrobial Activity

In addition to antitumor properties, similar compounds have also been evaluated for antimicrobial activity against various pathogens. The following table outlines the antimicrobial efficacy of related furan derivatives:

| Pathogen Tested | Compound Type | Activity Level |

|---|---|---|

| E. coli | Furan Derivative | Effective |

| S. aureus | Furan Derivative | Effective |

| S. cerevisiae | Furan Derivative | Moderate |

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in therapeutic applications.

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the cytotoxic effects of various furan derivatives on lung cancer cell lines utilized both two-dimensional (2D) and three-dimensional (3D) culture models. The results indicated that compounds exhibited higher cytotoxicity in 2D cultures compared to 3D models, suggesting that the microenvironment significantly influences drug efficacy .

- DNA Binding Studies : Research has shown that certain furan derivatives bind to DNA, specifically within the minor groove, which is critical for their antitumor activity. This binding mode was observed in both monomeric and dimeric forms of the compounds, indicating potential mechanisms for their biological effects .

- Toxicity Assessment : Preliminary toxicity assessments on normal lung fibroblast cell lines revealed that while some compounds showed selective toxicity towards cancer cells, others affected normal cells as well. This necessitates further optimization of these compounds to enhance selectivity and reduce potential side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide, and how can intermediates be characterized?

- Methodology : Multi-step synthesis typically involves coupling a 3,4-dimethylbenzenesulfonyl chloride derivative with a furan-substituted ethanolamine precursor. For example, analogous sulfonamide syntheses start with substituted phenols or amino alcohols reacting with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .

- Characterization : Key intermediates should be verified via H/C NMR (to confirm sulfonamide bond formation) and mass spectrometry. Crystallographic validation (XRD) is recommended for structural confirmation, as demonstrated for related sulfonamides .

Q. How can researchers optimize solubility and stability of this compound for in vitro assays?

- Methodology : Solubility screening in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–9) is critical. Stability studies under varying temperatures (4°C to 40°C) and light exposure should employ HPLC-UV to monitor degradation. Evidence from structurally similar sulfonamides suggests stability in refrigerated, anhydrous environments .

Q. What spectroscopic techniques are most effective for structural elucidation?

- Primary Tools :

- NMR : H NMR to confirm furan ring protons (δ 6.3–7.4 ppm) and hydroxyethyl group (δ 3.5–4.2 ppm) .

- IR : Sulfonamide S=O stretches (~1350 cm and ~1150 cm) .

- XRD : For absolute stereochemical assignment, as used in N-(3,4-dimethylphenyl)benzenesulfonamide studies .

Advanced Research Questions

Q. How can the stereochemical configuration of the hydroxyethyl group influence biological activity?

- Methodology : Synthesize enantiomers via chiral catalysts or chiral chromatography. Test activity in enzyme inhibition assays (e.g., acetylcholinesterase), comparing IC values. Similar studies on hydroxyethyl-containing compounds revealed stereoselective binding to enzyme active sites .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Approach :

Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.

Metabolic stability checks : Compare results with/without cytochrome P450 inhibitors to rule out off-target effects.

Structural analogs : Cross-reference with N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3,4-dimethylbenzenesulfonamide, where substituent positioning drastically altered activity .

Q. How can computational modeling predict interactions between this compound and G-protein-coupled receptors (GPCRs)?

- Methodology :

- Docking studies : Use GPCR crystal structures (e.g., β-adrenergic receptors) and software like AutoDock Vina. Focus on sulfonamide H-bonding with conserved residues (e.g., Asn312 in β2-adrenoceptors) .

- MD simulations : Assess binding stability over 100 ns trajectories, as applied to related sulfonamides in receptor-ligand studies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.